molecular formula C10H14ClNO2S B8354403 2-chloro-N-isobutyl-benzenesulfonamide

2-chloro-N-isobutyl-benzenesulfonamide

Cat. No.: B8354403
M. Wt: 247.74 g/mol
InChI Key: YJEYICZNBPWMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-isobutyl-benzenesulfonamide is a synthetic organic compound with the molecular formula C11H14ClNO2S and a molecular weight of 259.75 g/mol . It belongs to the benzenesulfonamide class of chemicals, which are characterized by a benzene ring functionalized with a sulfonamide group. In this molecule, the sulfonamide nitrogen is substituted with an isobutyl group, and the benzene ring features a chloro substituent at the 2-position. Benzenesulfonamide derivatives are of significant interest in medicinal chemistry and chemical biology. While specific biological data for this compound is not available in the searched literature, structurally similar compounds are extensively researched. For instance, benzenesulfonamide-containing molecules have been designed and synthesized as potent inhibitors of the HIV-1 Capsid (CA) protein, demonstrating the potential of this chemical class in antiviral drug discovery . These inhibitors, such as the research compound PF-74 and its optimized derivatives, bind to the viral CA protein and disrupt its function, which is critical for both early and late stages of the HIV-1 replication cycle . The presence of both chloro and isobutyl groups on the sulfonamide core makes this compound a valuable intermediate for further chemical exploration, including structure-activity relationship (SAR) studies, the synthesis of more complex molecules, and biochemical probing. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

2-chloro-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C10H14ClNO2S/c1-8(2)7-12-15(13,14)10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3

InChI Key

YJEYICZNBPWMBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzene Ring

The 2-chloro substitution on the benzene ring is a common feature in sulfonamide derivatives. For example:

  • 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide () replaces the isobutyl group with a 3-methoxybenzoyl moiety.
  • 2-Chloro-N-(2-chloro-benzoyl)benzenesulfonamide () features a second chloro substituent on the benzoyl group, increasing hydrophobicity and steric hindrance compared to the isobutyl variant.

These modifications impact molecular packing, as evidenced by crystallographic studies. For instance, chloro-substituted derivatives often exhibit shorter intermolecular halogen bonds (3.3–3.5 Å) compared to methoxy analogs, which favor hydrogen bonding .

N-Substituent Variations

The nature of the N-substituent significantly affects physicochemical properties:

Compound Name N-Substituent Molecular Weight (g/mol) Key Structural Features
2-Chloro-N-isobutyl-benzenesulfonamide Isobutyl ~263.7 Bulky alkyl group; reduced π-π stacking
2-Chloro-N-(3-methoxybenzoyl)-benzenesulfonamide 3-Methoxybenzoyl ~370.8 Aromatic, electron-rich substituent
2-Chloro-N-(2-chloro-benzoyl)-benzenesulfonamide 2-Chloro-benzoyl ~375.7 Dual chloro groups; increased hydrophobicity
  • Benzoyl Derivatives : Aromatic N-substituents enhance π-π stacking interactions, often leading to higher melting points and denser crystal packing .

Crystallographic Insights

Crystallographic data for analogs (e.g., ) reveal distinct unit cell parameters and space groups:

  • 2-Chloro-N-(2-chloro-benzoyl)benzenesulfonamide: Monoclinic system (space group P2₁/c) with unit cell dimensions a = 8.23 Å, b = 12.45 Å, c = 14.89 Å.
  • 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide : Orthorhombic system (space group Pbca) with a = 10.12 Å, b = 15.33 Å, c = 20.56 Å .

These differences arise from variations in hydrogen-bonding networks and van der Waals interactions. The isobutyl group likely disrupts symmetry, favoring triclinic or lower-symmetry systems, though direct data for the target compound remains sparse.

Validation and Computational Tools

Structural analyses of these compounds rely on software like SHELXL () for refinement and WinGX () for crystallographic data processing. Validation tools like PLATON () ensure geometric accuracy, particularly for hydrogen-bonding and torsional angles .

Preparation Methods

Direct Sulfonylation with 2-Chlorobenzenesulfonyl Chloride

In a standard protocol, 2-chlorobenzenesulfonyl chloride is reacted with isobutylamine in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) under basic conditions. For example, sodium carbonate or triethylamine is used to neutralize HCl generated during the reaction. A typical molar ratio of 1:1.2 (sulfonyl chloride to amine) ensures complete conversion, with yields exceeding 85% under optimized conditions.

Reaction Conditions:

  • Temperature: 0–25°C (to minimize side reactions)

  • Time: 2–6 hours

  • Workup: Aqueous extraction followed by crystallization from isopropanol.

Alternative Routes via Intermediate Halogenation

Patents describe indirect methods where chlorination is performed post-sulfonylation. For instance, a nitro group in the para position of benzenesulfonamide is reduced and subsequently chlorinated. This approach, while lengthier, avoids handling unstable sulfonyl chlorides directly.

Critical Reaction Parameters and Optimization

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Parameter Optimal Conditions Impact on Yield
Solvent Tetrahydrofuran (THF) or Ethyl AcetateHigher solubility of intermediates
Base Triethylamine or NaOHNeutralizes HCl, drives equilibrium
Molar Ratio 1:1.2 (sulfonyl chloride:amine)Prevents amine oversaturation

Data from CN104387299B indicate that using KOH in ethanol for analogous sulfonamide syntheses achieves >90% purity post-crystallization.

Temperature Control

Exothermic reactions require careful temperature modulation. For example, maintaining temperatures below 25°C prevents decomposition of the sulfonyl chloride. Industrial-scale processes described in CN101668734A employ jacketed reactors to dissipate heat during exothermic phases.

Purification and Characterization

Crystallization Techniques

Crude products are typically purified via recrystallization. Isopropanol and methyl tert-butyl ether (MTBE) are preferred due to their differential solubility profiles:

  • Isopropanol: Yields needle-like crystals with ≥99% HPLC purity.

  • MTBE: Reduces isomer content to <0.1% in final products.

Analytical Validation

1H NMR and HPLC are standard for quality control. For instance, the target compound exhibits characteristic peaks at δ 7.8–8.1 ppm (aromatic protons) and δ 1.0–1.2 ppm (isobutyl methyl groups). Purity thresholds of ≥99.4% are achievable through iterative recrystallization.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents highlight transitioning from batch to flow reactors to enhance scalability. For example, CN104387299B details a system where intermediates are pumped through sequential reaction zones, reducing processing time by 40%.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chlorides

Exposure to moisture leads to hydrolysis, forming sulfonic acids. Strategies include:

  • Strict anhydrous conditions: Use of molecular sieves or nitrogen atmospheres.

  • In situ generation: Producing sulfonyl chloride intermediates immediately prior to use.

Isomer Formation

Steric hindrance from the isobutyl group minimizes isomerization. However, chiral HPLC is recommended to detect and quantify any stereochemical byproducts .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-chloro-N-isobutyl-benzenesulfonamide to maximize yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For sulfonamide derivatives, critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions by stabilizing intermediates .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Catalysts : Base catalysts (e.g., triethylamine) deprotonate intermediates, accelerating sulfonamide bond formation .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the product from unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substitution patterns (e.g., isobutyl group integration at δ ~2.5 ppm for CH2_2 protons) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms bond lengths/angles. For example, sulfonamide S=O bonds typically measure ~1.43 Å, consistent with sp3^3 hybridization .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 302.08 for C10_{10}H14_{14}ClNO2_2S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when refining the structure of this compound?

Methodological Answer: Contradictions may arise from disordered solvent molecules or twinned crystals. Strategies include:

  • SHELX Suite : Use SHELXL for iterative refinement, adjusting occupancy factors for disordered atoms. The "L.S." command helps minimize residuals (R1_1 < 0.05 for high-quality data) .
  • Validation Tools : CheckCIF (via IUCr) flags geometric outliers (e.g., bond angle deviations > 5°), prompting re-examination of torsion restraints .
  • Complementary Data : Pair X-ray results with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths and angles computationally .

Q. What methodological approaches are recommended for analyzing the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (pH, temperature). For example, at pH 9, the chloro group undergoes hydrolysis to a hydroxyl derivative, while amines (e.g., pyrazole) facilitate SNAr reactions .
  • Isotopic Labeling : Use 35^{35}Cl NMR to track substitution pathways, distinguishing between direct displacement and intermediate formation .
  • Theoretical Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for competing reaction pathways, guiding experimental design .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : AutoDock Vina screens derivatives against target proteins (e.g., carbonic anhydrase IX). Key parameters include binding affinity (ΔG < -8 kcal/mol) and hydrogen-bond interactions with active-site residues .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data. For example, electron-withdrawing groups (e.g., -NO2_2) enhance sulfonamide inhibition potency .
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP < 3 for optimal membrane permeability) .

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